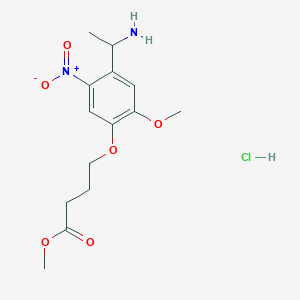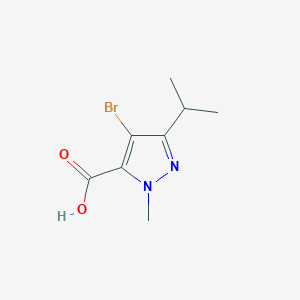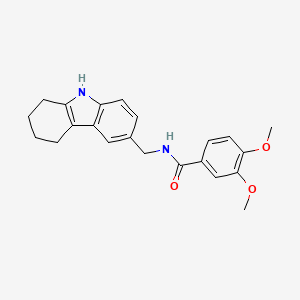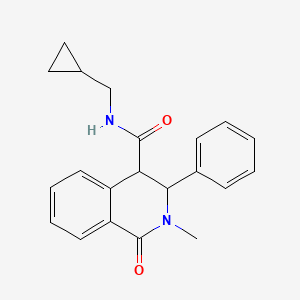
(2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-ol is a chemical compound that has gained significant attention in the field of scientific research. It is a chiral alcohol that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of ((2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-ol)-3,3-Difluoro-2-methyl-3-phenylpropan-1-ol is not fully understood. However, it is believed to act as a chiral auxiliary in various chemical reactions. It is also believed to interact with enzymes and other biological molecules in a stereospecific manner.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of ((2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-ol)-3,3-Difluoro-2-methyl-3-phenylpropan-1-ol. However, it has been reported to exhibit low toxicity and is considered safe for laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of ((2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-ol)-3,3-Difluoro-2-methyl-3-phenylpropan-1-ol is its ability to act as a chiral auxiliary in various chemical reactions. It is also considered safe for laboratory experiments. However, one of the limitations is the limited information on its biochemical and physiological effects.
Direcciones Futuras
There are several future directions for the research of ((2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-ol)-3,3-Difluoro-2-methyl-3-phenylpropan-1-ol. One of the directions is the development of new methods for its synthesis. Another direction is the investigation of its mechanism of action and its interaction with biological molecules. Additionally, there is a need for more research on its biochemical and physiological effects.
Conclusion:
In conclusion, ((2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-ol)-3,3-Difluoro-2-methyl-3-phenylpropan-1-ol is a chiral alcohol that has various scientific research applications. It has been synthesized using various methods and is considered safe for laboratory experiments. However, there is limited information on its biochemical and physiological effects. Future research is needed to explore its mechanism of action and its interaction with biological molecules.
Métodos De Síntesis
Several methods have been developed to synthesize ((2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-ol)-3,3-Difluoro-2-methyl-3-phenylpropan-1-ol. One of the common methods is the asymmetric reduction of 3,3-difluoro-2-methyl-1-phenylpropan-1-one using biocatalysts such as baker's yeast or Candida utilis. Another method is the reduction of 3,3-difluoro-2-methyl-1-phenylpropan-1-one using sodium borohydride and chiral ligands.
Aplicaciones Científicas De Investigación
((2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-ol)-3,3-Difluoro-2-methyl-3-phenylpropan-1-ol has various scientific research applications. It has been used as a chiral auxiliary in the synthesis of various chiral compounds. It has also been used as a reagent in the synthesis of chiral phosphines and chiral amines. Additionally, ((2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-ol)-3,3-Difluoro-2-methyl-3-phenylpropan-1-ol has been used in the synthesis of chiral ligands for asymmetric catalysis.
Propiedades
IUPAC Name |
(2S)-3,3-difluoro-2-methyl-3-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-8(7-13)10(11,12)9-5-3-2-4-6-9/h2-6,8,13H,7H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIZMBUPAQNVOB-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C1=CC=CC=C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(C1=CC=CC=C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3-chlorophenyl)-6-(2-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2865048.png)

![8-benzyl-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2865051.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2865054.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2865056.png)


![N-(4-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2865061.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2865064.png)
![1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2865065.png)